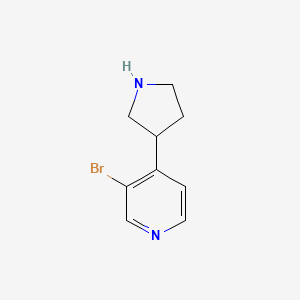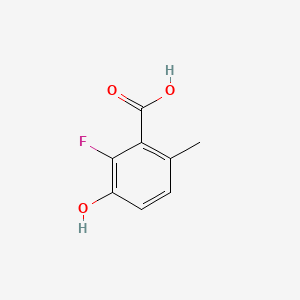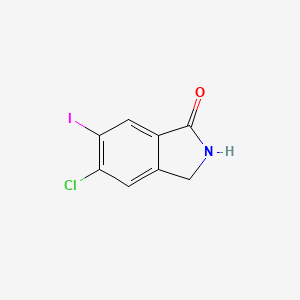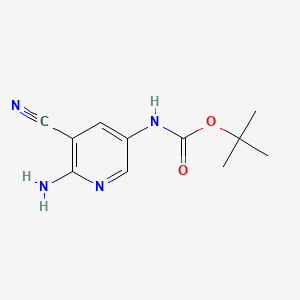
tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate” is a chemical compound with the CAS Number: 1256643-33-0 . It has a molecular weight of 234.26 and its IUPAC name is tert-butyl 6-amino-5-cyano-3-pyridinylcarbamate . It is stored at room temperature and is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N4O2/c1-11(2,3)17-10(16)15-8-4-7(5-12)9(13)14-6-8/h4,6H,1-3H3,(H2,13,14)(H,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 209.24 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 . The Topological Polar Surface Area is 77.2 Ų . The compound is covalently bonded and is canonicalized .Wissenschaftliche Forschungsanwendungen
Drug Synthesis
This compound is used in the synthesis of various drugs due to its versatile properties. For example, it has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at C-3 position . It also plays a role in the biosynthesis of key chiral intermediates for lipid-lowering drugs like rosuvastatin .
Catalysis
The compound finds application in catalysis, particularly in chemoenzymatic catalysis. It has been used in combination with an aldo–keto reductase and Fe3O4@HMWCNTs scaffold for asymmetric synthesis of optically pure compounds . This method offers advantages like high stereoselectivity and mild reaction conditions.
Asymmetric Synthesis
tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate is utilized in asymmetric synthesis processes. For instance, it has been involved in the bioasymmetric catalysis of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to its corresponding dihydroxy derivative, which is significant for its high catalytic activity and environmental friendliness .
Protection of Amino Groups
The compound is employed in the protection of amino groups during chemical synthesis. This is crucial for preventing unwanted reactions and ensuring the successful production of target molecules .
Synthesis of N-Heterocycles
It has been used in the synthesis of N-heterocycles through sulfinimine intermediates, leveraging its efficacy as a chiral inductor .
Organic Molecule Building Blocks
The compound serves as a versatile building block in the synthesis of remarkable organic molecules, particularly those with versatile functionalities like 5-amino-pyrazoles .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known as a small molecule inhibitor, which suggests it likely interacts with specific proteins or enzymes in the body.
Mode of Action
As a small molecule inhibitor, it likely works by binding to its target and inhibiting its function, leading to changes in cellular processes.
Biochemical Pathways
Given its role as a small molecule inhibitor, it is plausible that it impacts pathways related to the function of its target protein or enzyme.
Result of Action
Tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This suggests that the molecular and cellular effects of the compound’s action may involve the disruption of disease-related processes.
Eigenschaften
IUPAC Name |
tert-butyl N-(6-amino-5-cyanopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-8-4-7(5-12)9(13)14-6-8/h4,6H,1-3H3,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKQZSLBKCYUKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(N=C1)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149284 | |
| Record name | Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-amino-5-cyanopyridin-3-yl)carbamate | |
CAS RN |
1256643-33-0 | |
| Record name | Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256643-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(6-amino-5-cyano-3-pyridinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



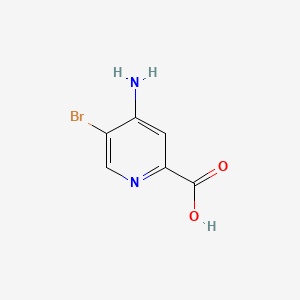


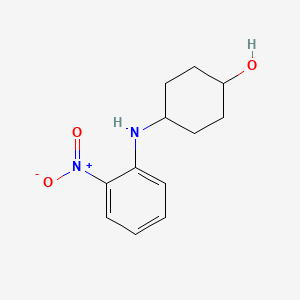
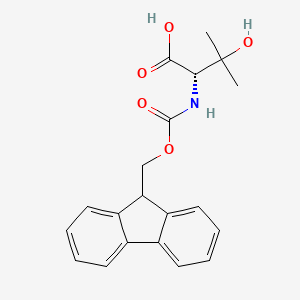

![4,5,9,10-Tetrabromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B577891.png)
![5-(3-Chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B577892.png)
